[4-(ethylsulfonyl)piperazin-1-yl][6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
The compound [4-(ETHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolopyridine core, a methoxyphenyl group, and an ethylsulfonylpiperazine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ETHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyridine carboxylic acids under reflux conditions.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazolopyridine intermediate.
Attachment of the ethylsulfonylpiperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is reacted with an appropriate sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
[4-(ETHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The halogen atoms in the pyrazolopyridine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
[4-(ETHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(ETHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- [4-(METHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
- [4-(ETHYLSULFONYL)PIPERAZINO][6-(4-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Uniqueness
The uniqueness of [4-(ETHYLSULFONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethylsulfonylpiperazine moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H25N5O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C21H25N5O4S/c1-4-31(28,29)26-11-9-25(10-12-26)21(27)17-13-19(15-5-7-16(30-3)8-6-15)23-20-18(17)14-22-24(20)2/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
BTTSKMWISRMHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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